molecular formula C26H30O9 B1680286 Rutaevin CAS No. 33237-37-5

Rutaevin

Cat. No. B1680286
CAS RN: 33237-37-5
M. Wt: 486.5 g/mol
InChI Key: YZMKFMIZNSOPSN-UTOBYFMRSA-N
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Description

Rutaevin is a triterpenoid with the CAS number 33237-37-5 . It is a major bioactive constituent isolated from the fruits of Euodia rutaecarpa . It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages .


Molecular Structure Analysis

Rutaevin has a molecular formula of C26H30O9 and a molecular weight of 486.51 . Its structure includes a furanyl group and multiple hydroxy groups .


Physical And Chemical Properties Analysis

Rutaevin is a solid powder with a molecular weight of 486.51 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Safety And Hazards

Rutaevin has been shown to cause hepatotoxicity in mice when administered orally . It is recommended to handle Rutaevin with care, avoiding dust formation and inhalation .

properties

IUPAC Name

(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17-,18-,19-,20+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKFMIZNSOPSN-XGTMLCIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954876
Record name 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rutaevin

CAS RN

33237-37-5
Record name 12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,7,10(8H,9aH)-trionato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
Y Liu, C Liu, Y Liu, Q Ge, C Sun - Chemical Research in …, 2020 - ACS Publications
… involved in rutaevin-induced hepatotoxicity. The aim of this study was to investigate the bioactivation of rutaevin in rat and human liver microsomes fortified with NADPH. Rutaevin was …
Number of citations: 11 pubs.acs.org
D Dreyer - The Journal of Organic Chemistry, 1967 - ACS Publications
… to 1, rutaevin, and limonin diosphenol (6) and showed that rutaevin is converted to 6 with base. A previous communication3 from this laboratory described the isolation of rutaevin from …
Number of citations: 27 pubs.acs.org
Y HIROSE - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
It has been reported in the previous paper1) that rutaevin(I), mp 300•‹(decomp.), was reexamined to be found in the fruits of Evodia rutaecarpa HOOKER fill. et THOMSON, Rutaceae. …
Number of citations: 2 www.jstage.jst.go.jp
Y Ozaki, M Miyake, H Maeda, Y Ifuku, RD Bennett… - Phytochemistry, 1991 - Elsevier
… Given the above results, we expected the third compound to be rutaevin glucoside, but this … in most respects to those of rutaevin (2). The H-7 resonance of rutaevin is a singlet, as it is …
Number of citations: 16 www.sciencedirect.com
M Nakatani, H Takao, T Iwashita, H Naoki… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… The mutual similarities of the "H NMR spectra of graucin A (1) and rutaevin (3) and their acetates 5 and 7 suggested that rutaevin was also a 58-H limonoid in contrast to the previously …
Number of citations: 22 www.journal.csj.jp
J Liu - 2001 - nopr.niscpr.res.in
… , deacetylnomilin I, nomilin 2, rutaevin 5 and rutaevin acetate 6, have been isolated from the … , deacetylnomilin 12, nomilin 22, rutaevin 53 and rutaevin acetate 63. In this note we report …
Number of citations: 16 nopr.niscpr.res.in
D Wang, J Liu, J Lu, S Zheng - 1999 - nopr.niscpr.res.in
… The known compounds were identified (by comparing their spectral data with those of authentic samples or with those reported in literature) as rutaevin acetate 12, nomilin 4 2 , rutaevin …
Number of citations: 6 nopr.niscpr.res.in
DL Dreyer - Phytochemistry, 1980 - Elsevier
… Rutaevin was the main limonoid present in the seeds of all three species, E. litoralis, E. tiara … only rutaevin (1) was recovered from the seeds and bergapten from the fruit husks. Rutaevin …
Number of citations: 69 www.sciencedirect.com
RD Bennett, S Hasegawa - Tetrahedron, 1981 - Elsevier
… Both 11 and the structurally similar limonoid rutaevin have been assigned the 5β-H configuration, which is opposite to that of all other known Rutaceae limonoids. CNMR data are …
Number of citations: 82 www.sciencedirect.com
J Vs, T Aarthy - 2020 - europepmc.org
… Rutaevin is found in Rutaceae family of plants and shows … The interaction energy for rutaevin is -9.09 kcal mol -1 and it … structure as that of limonin and rutaevin. However, its binding …
Number of citations: 0 europepmc.org

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